1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-16-12(9-17(10)2)23(20,21)15-5-7-18-6-3-11-4-8-22-13(11)14(18)19/h3-4,6,8-9,15H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYMTAWAPCFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the sulfonamide group, and the construction of the furo[2,3-c]pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from simpler organic precursors. The incorporation of the imidazole ring and the furo[2,3-c]pyridine moiety contributes to its unique structural properties, which are critical for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Pharmacological Applications
1. Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole-based compounds found that certain derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group in 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide suggests that it may also possess similar antimicrobial properties, potentially making it useful in treating bacterial infections .
2. Anticancer Potential
Imidazole-containing compounds have been investigated for their anticancer effects. The unique structure of this compound may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies indicate that modifications in imidazole derivatives can lead to increased cytotoxicity against various cancer cell lines .
3. Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). This mechanism could be beneficial for conditions such as arthritis or other inflammatory diseases .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | Escherichia coli | 18 | |
| 1,2-Dimethyl-N-(...) | TBD | TBD | TBD |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | MCF-7 | 15 | |
| Compound D | HeLa | 10 | |
| 1,2-Dimethyl-N-(...) | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furo[2,3-c]pyridine moiety may also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features and properties of the target compound with structurally related molecules from the literature:
Key Observations:
Core Heterocycles: The target compound’s furo[2,3-c]pyridine system is distinct from the pyrimido[4,5-d]pyrimidine in [1] and the tetrahydroimidazo[1,2-a]pyridine in [4]. The imidazole-sulfonamide moiety is a notable divergence from the carboxamide and ester groups in [1] and [4], suggesting differences in hydrogen-bonding capacity and target selectivity.
Functional Group Impact :
- The sulfonamide group in the target compound is a strong hydrogen-bond acceptor, often critical for binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) . In contrast, [1] and [5] rely on carboxamide or benzothiazole groups for interactions.
- The dimethylimidazole substituent may enhance lipophilicity compared to the nitro group in [4], which could influence membrane permeability.
Synthetic Complexity: The synthesis of fused furopyridine systems (as in the target compound) often requires multi-step cyclocondensation reactions, similar to the methods described for pyrimido[4,5-d]pyrimidines in [1] and thienopyrano[4,3-d]pyrimidines in [3]. However, the ethyl spacer linking the furopyridine and imidazole-sulfonamide introduces additional synthetic challenges, such as regioselective alkylation.
Pharmacological Hypotheses Based on Structural Analogues
- Kinase Inhibition: Pyrimido[4,5-d]pyrimidines (e.g., [1]) are known kinase inhibitors . The target compound’s sulfonamide group may similarly interact with ATP-binding pockets.
- Antimicrobial Potential: Benzothiazole-containing compounds (e.g., [5]) exhibit antimicrobial activity . The furopyridine core in the target compound could mimic this behavior if the oxygen atom engages in key interactions.
- Metabolic Stability : The dimethylimidazole group may improve metabolic stability compared to ester-containing analogs (e.g., [4]), which are prone to hydrolysis .
Biological Activity
The compound 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and key functional groups. It contains an imidazole ring, a furo[2,3-c]pyridine moiety, and a sulfonamide group, which contribute to its biological activity.
Molecular Formula
- C : 15
- H : 18
- N : 4
- O : 3
- S : 1
Key Functional Groups
- Imidazole ring
- Sulfonamide group
- Furo[2,3-c]pyridine moiety
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for their antimicrobial properties using the cylinder wells diffusion method. The most potent derivatives displayed significant inhibition zones against the tested pathogens .
| Compound | Activity against S. aureus | Activity against E. coli |
|---|---|---|
| 1a | Significant | Moderate |
| 1b | High | Significant |
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. A study highlighted that certain imidazole-containing compounds could inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antitumor Activity
The compound's structure suggests possible antitumor activity. Imidazole derivatives have been reported to possess anticancer properties through various mechanisms including the inhibition of specific enzymes involved in tumor growth .
Case Study: Antitumor Evaluation
In vitro studies demonstrated that imidazole derivatives could inhibit cancer cell proliferation with IC50 values in the nanomolar range. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Other Biological Activities
Imidazole compounds have been associated with various other biological activities including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
